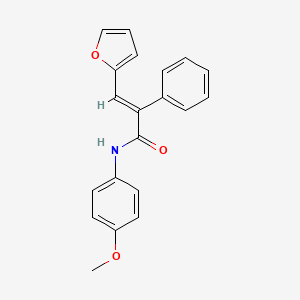
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FMPA belongs to the class of acrylamide derivatives and has a molecular weight of 341.4 g/mol.
Wirkmechanismus
The mechanism of action of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide involves its binding to the hydrophobic pockets of proteins. The binding of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide to the protein induces a conformational change, which can be detected by fluorescence emission. This property of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide makes it an excellent tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have minimal toxicity and is well-tolerated in animal models. Studies have shown that 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide does not affect cell viability or induce any significant changes in cellular functions. However, further studies are required to determine the long-term effects of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide exposure.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is its ability to detect protein-protein interactions with high sensitivity and specificity. 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize and is cost-effective. However, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has limitations in terms of its applicability to different types of proteins and its potential interference with other cellular processes.
Zukünftige Richtungen
There are several future directions for the use of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide in scientific research. One potential direction is the development of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide-based probes for detecting protein-protein interactions in vivo. Another direction is the use of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide as a tool for studying the dynamics of protein-protein interactions and their role in cellular processes. Additionally, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide can be used in the development of new drugs targeting protein-protein interactions. Overall, 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has significant potential for advancing our understanding of protein-protein interactions and their role in various biological processes.
Synthesemethoden
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide can be synthesized by the reaction of 4-methoxybenzaldehyde with 2-furylacrylic acid in the presence of a suitable catalyst. The resulting intermediate is then reacted with aniline to form the final product. The synthesis of 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide is a straightforward process and can be carried out using simple laboratory equipment.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has various potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting and studying protein-protein interactions. 3-(2-furyl)-N-(4-methoxyphenyl)-2-phenylacrylamide has been shown to bind to the hydrophobic pockets of proteins and emit fluorescence upon binding. This property makes it an excellent tool for studying protein-protein interactions in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-11-9-16(10-12-17)21-20(22)19(14-18-8-5-13-24-18)15-6-3-2-4-7-15/h2-14H,1H3,(H,21,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMSWLHBSHBVPE-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


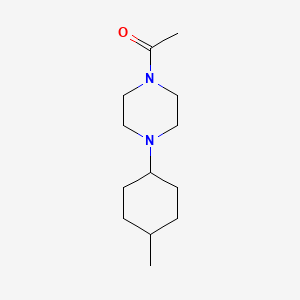
![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)
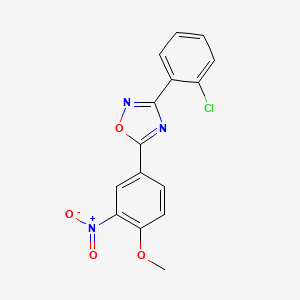
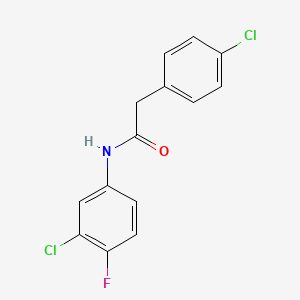
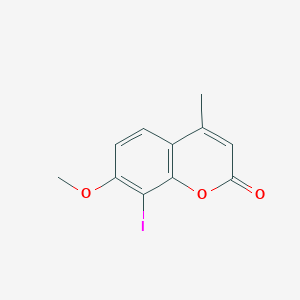

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
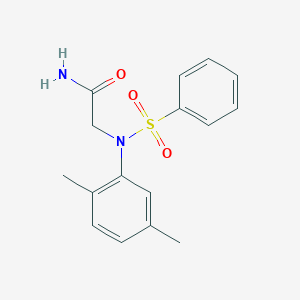
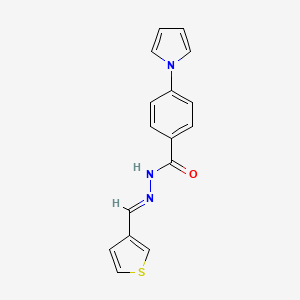
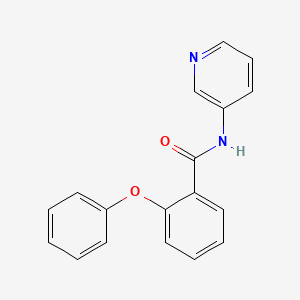
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5800116.png)